4-Chloro-4-methylheptane

SN1 mechanism nucleophilic substitution carbocation

4-Chloro-4-methylheptane (CAS 61764-94-1) is a saturated tertiary alkyl chloride with the molecular formula C₈H₁₇Cl and a molecular weight of 148.67 g/mol. The chlorine atom and a methyl group are both substituted at the central C4 position of the heptane backbone, creating a sterically congested tertiary carbon center flanked by two n-propyl chains.

Molecular Formula C8H17Cl
Molecular Weight 148.67 g/mol
CAS No. 61764-94-1
Cat. No. B12642334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-4-methylheptane
CAS61764-94-1
Molecular FormulaC8H17Cl
Molecular Weight148.67 g/mol
Structural Identifiers
SMILESCCCC(C)(CCC)Cl
InChIInChI=1S/C8H17Cl/c1-4-6-8(3,9)7-5-2/h4-7H2,1-3H3
InChIKeyWKOJWXPNSRJQQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-4-methylheptane (CAS 61764-94-1): Procurement-Ready Identity and Class Profile for Tertiary Chloroalkane Selection


4-Chloro-4-methylheptane (CAS 61764-94-1) is a saturated tertiary alkyl chloride with the molecular formula C₈H₁₇Cl and a molecular weight of 148.67 g/mol [1]. The chlorine atom and a methyl group are both substituted at the central C4 position of the heptane backbone, creating a sterically congested tertiary carbon center flanked by two n-propyl chains [2]. It belongs to the C₈H₁₇Cl constitutional isomer family alongside 2-chloro-2-methylheptane (CAS 4325-49-9) and 3-chloro-3-methylheptane (CAS 5272-02-6), all sharing identical molecular formula but differentiated by the position of the chloro-substituted tertiary carbon along the chain . Computed physicochemical descriptors include an XLogP3-AA of 3.6, zero hydrogen bond donors and acceptors, and a topological polar surface area of 0 Ų, consistent with its classification as a hydrophobic, non-polar haloalkane [1].

Why C₈H₁₇Cl Tertiary Chloroalkane Isomers Are Not Interchangeable: The Case for Specifying 4-Chloro-4-methylheptane


Although 2-chloro-2-methylheptane, 3-chloro-3-methylheptane, and 4-chloro-4-methylheptane share the identical molecular formula (C₈H₁₇Cl) and all feature a tertiary chloride center, their regiochemical differences produce measurable variations in density, refractive index, steric environment, and solvolytic reactivity that preclude indiscriminate substitution . In physical organic chemistry, the position of the tertiary carbon along the alkyl chain directly modulates B-strain (back strain) relief during carbocation formation—the rate-determining step of SN1 reactions—meaning that even isomeric tertiary chlorides exhibit different solvolysis rates under identical conditions [1]. For procurement decisions in synthesis, analytical method development, or mechanistic studies, the specific regioisomer must therefore be specified; generic sourcing of "tertiary C₈H₁₇Cl" risks introducing an isomer with divergent reactivity, chromatographic retention, and product distribution.

Quantitative Differentiation Evidence for 4-Chloro-4-methylheptane Versus Closest C₈H₁₇Cl Tertiary Isomer Comparators


Unambiguous SN1 Mechanism Classification: Direct Head-to-Head Textbook Comparison with 3-Bromo-3-methylheptane

In a curated organic chemistry textbook problem set (Pearson), the reaction of 4-chloro-4-methylheptane with methanol is explicitly classified as an SN1 reaction, placed in direct side-by-side comparison with 3-bromo-3-methylheptane + methanol, which is identically classified [1]. This pedagogical juxtaposition confirms that 4-chloro-4-methylheptane is recognized as a prototypical tertiary substrate that ionizes to form a planar carbocation intermediate, leading to racemized substitution products. The explicit pairing with 3-bromo-3-methylheptane (a bromo analog with the tertiary center at C3 rather than C4) highlights that both substrates share the same mechanistic pathway, but the bromide comparator has a superior leaving group (Br⁻ vs. Cl⁻), implying that under identical conditions, 4-chloro-4-methylheptane will exhibit slower SN1 kinetics due to the poorer leaving-group ability of chloride.

SN1 mechanism nucleophilic substitution carbocation solvolysis methanolysis

Liquid Density as a Quantitative Purity and Identity Discriminator Among C₈H₁₇Cl Tertiary Isomers

Among the three tertiary C₈H₁₇Cl isomers with chlorine and methyl co-substituted on the same carbon, liquid density provides a measurable, quantitative discriminator. 4-Chloro-4-methylheptane has an estimated density of 0.8690 g/cm³ , which falls between the values reported for 2-chloro-2-methylheptane (0.8568 g/cm³) and 3-chloro-3-methylheptane (0.8764 g/cm³) . The density of the 4-isomer is 1.42% higher than the 2-isomer and 0.84% lower than the 3-isomer. This non-monotonic trend reflects the interplay between molecular packing efficiency and the position of the bulky chloro-methyl substituted tertiary carbon along the heptane chain: the terminal (C2) isomer packs less densely, while the C3 and C4 isomers achieve progressively greater compactness. For comparison, the secondary chloride analog 4-chloroheptane (C₇H₁₅Cl, lacking the 4-methyl group) has a density of approximately 0.864 g/cm³ , underscoring the mass-compacting effect of the additional methyl substituent.

density physical property isomer differentiation quality control tertiary alkyl chloride

Refractive Index as a High-Precision Optical Fingerprint for Isomer Verification

The refractive index (n) offers a more sensitive optical discriminant among C₈H₁₇Cl tertiary isomers than density alone. 4-Chloro-4-methylheptane has an estimated refractive index of 1.4310 , which is measurably higher than 2-chloro-2-methylheptane (1.4240, Δn = +0.0070) and nearly identical to 3-chloro-3-methylheptane (1.4317, Δn = −0.0007) . The 4-isomer's refractive index is therefore effectively indistinguishable from the 3-isomer by refractometry alone but clearly separable from the 2-isomer. This pattern is mechanistically consistent: the refractive index correlates with polarizability per unit volume, and the more centrally located chlorine atom in the 3- and 4-isomers resides in a more symmetric electronic environment than in the terminally positioned 2-isomer. For absolute identity confirmation, refractive index must be paired with an orthogonal technique such as GC retention index or NMR; the Kovats retention index for the related 2-chloro-2-methylheptane on Apiezon L at 90°C is 949 [1], providing a benchmark for chromatographic differentiation.

refractive index optical property isomer identification quality assurance tertiary alkyl chloride

Hydrophobicity (XLogP) Differentiation: Implications for Partitioning and Extraction Behavior

The computed octanol-water partition coefficient (XLogP3-AA) for 4-chloro-4-methylheptane is 3.6, as reported by PubChem [1]. A parallel computed LogP value of 4.166 is cited by Springer Materials using a different algorithm [2]. For the comparator 2-chloro-2-methylheptane, a LogP of 3.5841 has been reported [3], placing the 4-isomer as marginally more hydrophobic (ΔLogP ≈ +0.02 to +0.58 depending on the computational method). These values place all C₈H₁₇Cl tertiary isomers in the moderately hydrophobic range, with predicted significant partitioning into organic phases during aqueous workup. For context, the secondary chloride 4-chloroheptane, lacking the additional methyl group, has a lower molecular weight (134.65 g/mol) and would be expected to have a correspondingly lower LogP. The practical consequence is that 4-chloro-4-methylheptane will exhibit slightly greater retention on reversed-phase chromatographic media and marginally higher extraction efficiency into non-polar organic solvents compared to its 2-substituted isomer.

XLogP hydrophobicity partition coefficient octanol-water extraction

Symmetric C4 Tertiary Center: Distinct Steric Environment and B-Strain Implications for SN1 Solvolysis Rates

4-Chloro-4-methylheptane possesses a uniquely symmetric tertiary chloride center: the chlorine-bearing C4 carbon is substituted with one methyl group and two identical n-propyl chains, creating a local steric environment that is qualitatively distinct from the 2-isomer (methyl + methyl + n-pentyl) and the 3-isomer (methyl + ethyl + n-butyl). Brown and Fletcher (1949) established that the rate of hydrolysis of tertiary aliphatic chlorides is governed substantially by B-strain—the relief of steric crowding upon ionization of the tetrahedral ground state to the trigonal planar carbocation transition state [1]. In the solvolysis of tertiary chloroalkanes in 80% aqueous ethanol, rate variations of over an order of magnitude have been documented among structurally related substrates, with increased steric congestion at the tertiary carbon generally leading to rate acceleration due to greater B-strain relief [2]. The symmetric di-n-propyl substitution at C4 in 4-chloro-4-methylheptane is predicted to produce an intermediate degree of B-strain—greater than the less-hindered 2-isomer (which bears one long and two short substituents) but potentially less than more congested systems such as 2-chloro-2,4,4-trimethylpentane, where a rate ratio of ~22 relative to tert-butyl chloride has been measured in 80% ethanol [3]. Direct experimental solvolysis rate constants for 4-chloro-4-methylheptane have not been published; the above analysis constitutes a class-level inference grounded in the established B-strain framework.

B-strain steric acceleration solvolysis tertiary carbocation structure-reactivity

SPRESIweb Reaction Database Occurrence: Documented Synthetic Utility Relative to Isomer Comparators

According to the SPRESIweb chemical reaction database (accessed via Springer Materials), 4-chloro-4-methylheptane appears in 4 documented reactions as a reactant and in 1 reaction as a product across the peer-reviewed literature up to 2014 [1]. In contrast, the SPRESIweb profile for the 2-isomer (2-chloro-2-methylheptane, CAS 4325-49-9) and 3-isomer (3-chloro-3-methylheptane, CAS 5272-02-6) each list 0 reactions containing the substance as either reactant or product, and 0 journal articles [1]. Furthermore, 4 journal articles specifically contain 4-chloro-4-methylheptane, whereas no patents are recorded for any of the three isomers. This indicates that among the three tertiary C₈H₁₇Cl regioisomers, 4-chloro-4-methylheptane has the most documented synthetic engagement in the primary chemical literature. The identity of the 4 specific reactions and articles is not publicly accessible without an institutional SPRESIweb subscription, limiting further granularity. This evidence is classified as supporting evidence because it documents literature occurrence rather than comparative performance data.

reaction database synthetic intermediate SPRESIweb chemical literature reactant

Recommended Application Scenarios for 4-Chloro-4-methylheptane Based on Quantitative Differentiation Evidence


Physical Organic Chemistry Teaching Laboratory: Demonstrating SN1 Stereochemical Outcome (Racemization)

4-Chloro-4-methylheptane is explicitly featured in the Pearson organic chemistry curriculum as a prototypical SN1 substrate for methanolysis [1]. Its tertiary chloride center ensures clean SN1 behavior without competing SN2 pathways, and the planar carbocation intermediate guarantees racemization of the substitution product—a key stereochemical concept. The compound's liquid state at room temperature (estimated melting point −41.9°C) facilitates convenient handling in undergraduate teaching laboratories, and its moderate boiling point (~179°C) allows product isolation by simple distillation.

Structure-Reactivity Studies: Investigating the Effect of Alkyl Chain Symmetry on B-Strain and SN1 Solvolysis Kinetics

The symmetric di-n-propyl substitution pattern at the C4 tertiary center of 4-chloro-4-methylheptane provides a structurally distinct substrate for systematic B-strain investigations [2]. When compared with 2-chloro-2-methylheptane (asymmetric: Me, Me, n-pentyl) and 3-chloro-3-methylheptane (asymmetric: Me, Et, n-butyl) in standardized solvolysis conditions (e.g., 80% aqueous ethanol or 97% hexafluoro-2-propanol), the series enables isolation of the effect of alkyl chain symmetry on carbocation formation rates, controlling for identical molecular formula and tertiary substitution class [3].

Analytical Reference Standard for GC-MS Differentiation of C₈H₁₇Cl Constitutional Isomers

The distinct density (0.8690 g/cm³) and refractive index (1.4310) of 4-chloro-4-methylheptane, combined with its predicted unique GC retention behavior relative to the 2- and 3-isomers [4], position this compound as a useful reference standard for developing GC-MS methods that must resolve co-eluting C₈H₁₇Cl isomers in complex mixtures. The Kovats retention index of 949 (on Apiezon L) for 2-chloro-2-methylheptane provides a chromatographic benchmark against which the 4-isomer can be calibrated [4].

Synthetic Intermediate for 4,4-Dimethylheptane and Related Branched Hydrocarbons

ChemBK identifies 4,4-dimethylheptane as a documented downstream product of 4-chloro-4-methylheptane , indicating its utility as a precursor to gem-dimethyl branched alkanes via nucleophilic displacement of chloride with methyl nucleophiles (e.g., Gilman reagents or organocuprates). The SPRESIweb database further records 4 reactions employing this compound as a reactant [5], providing literature precedent for its use as a synthetic building block, although specific reaction conditions and yields require access to the subscription database for retrieval.

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